Ethanediamide, N,N'-bis(6-aminohexyl)-, also known as bis(6-aminohexyl)ethanediamine, is an organic compound classified under the category of amines. Its molecular structure features two amino groups attached to a hexane chain, making it a significant compound in various chemical applications. This compound is recognized for its potential in the synthesis of polymers and as a building block for more complex chemical entities.
Ethanediamide, N,N'-bis(6-aminohexyl)- is derived from hexamethylenediamine, which is a common precursor in the production of polyamides and other polymeric materials. It falls under the classification of aliphatic primary amines. The compound's unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of ethanediamide, N,N'-bis(6-aminohexyl)- can be achieved through several methods:
Ethanediamide, N,N'-bis(6-aminohexyl)- has a molecular formula of . The structural representation indicates two hexamethylene chains connected through an ethanediamine moiety.
NCCCCCCN(CC(=O)NCCCCCC)C(=O)N
MRNZSTMRDWRNNR-UHFFFAOYSA-N
Ethanediamide, N,N'-bis(6-aminohexyl)- can undergo various chemical reactions:
The mechanism of action for ethanediamide, N,N'-bis(6-aminohexyl)- primarily revolves around its ability to form hydrogen bonds due to its amino groups. This property allows it to interact effectively with various substrates in biochemical pathways or synthetic processes. The formation of stable intermediates during reactions enhances its utility in organic synthesis.
Ethanediamide, N,N'-bis(6-aminohexyl)- finds applications in various scientific fields:
This compound's versatility makes it a valuable asset in both industrial applications and academic research settings.
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: